

A Comprehensive Technical Guide to the Physical Characteristics of Anhydrous Sodium Tetraborate

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Compound of Interest

Compound Name: *Boric acid, sodium salt*

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Introduction

Anhydrous sodium tetraborate ($\text{Na}_2\text{B}_4\text{O}_7$), also known as anhydrous borax, is a versatile inorganic compound with significant applications in various scientific and industrial fields, including the manufacturing of specialized glasses, ceramics, and as a reagent in chemical synthesis.[1][2][3] Its utility in drug development is primarily as a buffering agent and a precursor for other boron-containing compounds. A thorough understanding of its physical characteristics is paramount for its effective application and for the development of new materials and processes. This guide provides an in-depth overview of the key physical properties of anhydrous sodium tetraborate, complete with experimental protocols and graphical representations of relevant processes and relationships.

General Physical and Chemical Properties

Anhydrous sodium tetraborate is a white to grayish, odorless crystalline powder or a glassy, amorphous solid.[2][4][5] It is hygroscopic and will absorb moisture from the air, potentially converting to its hydrated forms.[4]

Property	Value	Source(s)
Molecular Formula	$\text{Na}_2\text{B}_4\text{O}_7$	[6]
Molecular Weight	201.22 g/mol	[6]
Appearance	White to gray, odorless powder or glassy solid	[2][4][5]
Hygroscopicity	Hygroscopic	[4]

Thermal Properties

The thermal behavior of sodium tetraborate is critical for its application in high-temperature processes.

Property	Value	Source(s)
Melting Point	741 - 743 °C	[4][6]
Boiling Point	1575 °C (decomposes)	[4]

Density and Solubility

Property	Value	Source(s)
Density	2.367 g/cm ³	[4][6]
Solubility in Water	2.5 g/100 mL at 20 °C	[4]
3.1 g/100 mL at 25 °C	[4]	
pH of Aqueous Solution	~9.2 (for a 1% solution)	[2]

Crystal Structure

Anhydrous sodium tetraborate is known to exist in several crystalline forms, with the α and γ forms being well-characterized.

Crystalline Form	Crystal System	Space Group	Unit Cell Parameters	Source(s)
α -Na ₂ B ₄ O ₇	Triclinic	P1	$a = 6.5489(7) \text{ \AA}$, $b = 8.6261(9) \text{ \AA}$, $c = 10.4909(11) \text{ \AA}$, $\alpha =$ $93.2540(10)^\circ$, $\beta =$ $94.8660(10)^\circ$, $\gamma =$ $90.8380(10)^\circ$	[1][7]
γ -Na ₂ B ₄ O ₇	Triclinic	P1	$a = 6.7123(11) \text{ \AA}$, $b =$ $9.6052(17) \text{ \AA}$, $c =$ $13.270(2) \text{ \AA}$, $\alpha =$ $104.183(4)^\circ$, $\beta =$ $91.560(4)^\circ$, $\gamma =$ $106.501(4)^\circ$	[7]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of anhydrous sodium tetraborate.

- **Sample Preparation:** The anhydrous sodium tetraborate sample must be thoroughly dried to remove any absorbed moisture. The dried sample is then finely ground into a powder. A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end, to a packed height of 2-3 mm.[8][9]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus. The apparatus should be calibrated using a standard with a known melting point.
- **Heating:** The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, a second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

- **Observation and Recording:** The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.[8]

Determination of Aqueous Solubility (Equilibrium Concentration Method)

This protocol describes the determination of the solubility of anhydrous sodium tetraborate in water at a specific temperature.

- **Preparation of Saturated Solution:** An excess amount of anhydrous sodium tetraborate is added to a known volume of deionized water in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
- **Sample Withdrawal and Filtration:** A sample of the supernatant is carefully withdrawn using a filtered syringe to remove any undissolved solid.
- **Concentration Analysis:** The concentration of the dissolved sodium tetraborate in the filtrate is determined using a suitable analytical method, such as titration with a standardized acid or inductively coupled plasma atomic emission spectroscopy (ICP-AES) to determine the boron or sodium concentration.
- **Calculation:** The solubility is calculated and expressed as grams of solute per 100 mL of solvent.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

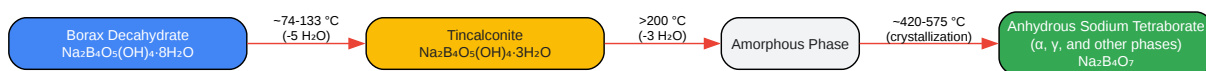
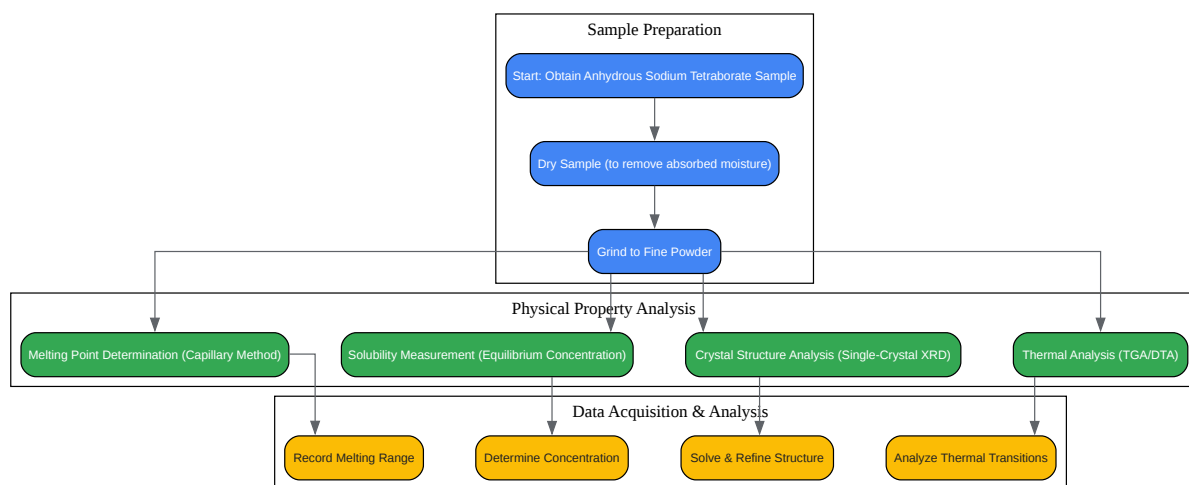
This protocol outlines the key steps for determining the crystal structure of anhydrous sodium tetraborate.

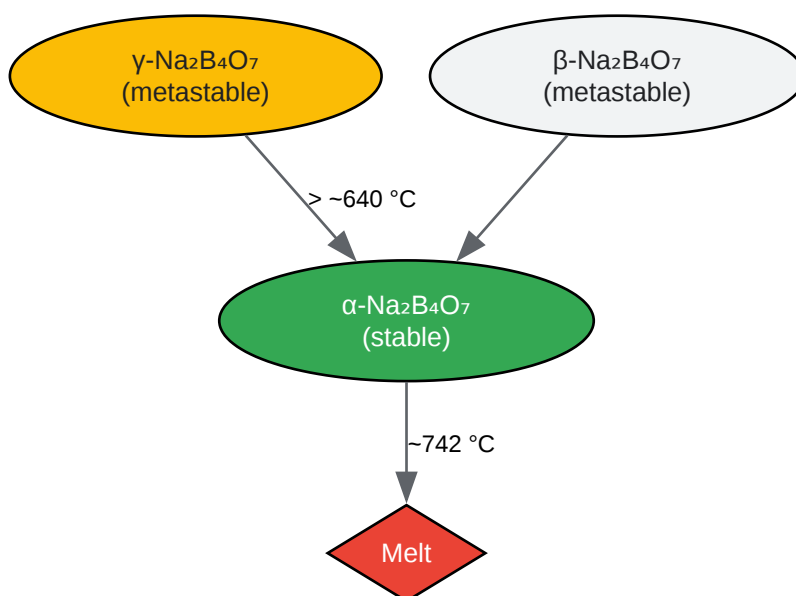
- **Crystal Growth:** Single crystals of the desired phase (e.g., α -Na₂B₄O₇ or γ -Na₂B₄O₇) are grown. For example, α -Na₂B₄O₇ crystals can be obtained by crystallizing from a melt heated to 800 °C, while γ -Na₂B₄O₇ crystals can be grown from a mixture of sodium oxide and boric oxide.[10]

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[\[11\]](#)

Visualizations

Experimental Workflow for Physical Property Determination





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